4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
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Overview
Description
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is an organic compound with a complex structure that includes a piperazine ring substituted with a carboxamide group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a carboxylating agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in receptor binding studies.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide include:
- 4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-thiocarboxamide
- 4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carbothioamide
Uniqueness
What sets this compound apart from these similar compounds is its specific carboxamide functional group, which can confer different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCSKEGYVRPPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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